molecular formula C9H6BrClN2 B1525900 4-Bromo-1-(4-chlorophenyl)pyrazole CAS No. 885017-82-3

4-Bromo-1-(4-chlorophenyl)pyrazole

Cat. No.: B1525900
CAS No.: 885017-82-3
M. Wt: 257.51 g/mol
InChI Key: ZTXBFJAPHHIBFG-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-chlorophenyl)pyrazole is a chemical compound characterized by a bromine atom and a chlorophenyl group attached to a pyrazole ring

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has shown potential as an antimicrobial and antiproliferative agent.

  • Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

4-Bromo-1-(4-chlorophenyl)pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity .

Future Directions

4-Bromo-1-(4-chlorophenyl)pyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. It may also be used as a starting material in the synthesis of 1,4′-bipyrazoles . The future directions of this compound could involve exploring its potential applications in various fields of science .

Mechanism of Action

Target of Action

It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake . These processes are crucial for cellular energy production and regulation of cellular functions.

Mode of Action

It is known that the compound inhibits oxidative phosphorylation and atp exchange reactions . This suggests that 4-Bromo-1-(4-chlorophenyl)pyrazole may interact with its targets to disrupt these processes, leading to changes in cellular energy production and function.

Biochemical Pathways

This compound affects the biochemical pathways related to oxidative phosphorylation and ATP exchange . Oxidative phosphorylation is a metabolic pathway that uses energy released by the oxidation of nutrients to produce ATP. ATP exchange reactions are involved in the transfer of phosphate groups and the regulation of energy within the cell. Disruption of these pathways by this compound can lead to downstream effects such as changes in energy production and cellular functions.

Result of Action

Given its reported inhibition of oxidative phosphorylation and atp exchange reactions , it can be inferred that the compound may lead to changes in cellular energy levels and potentially disrupt various cellular functions.

Biochemical Analysis

Biochemical Properties

4-Bromo-1-(4-chlorophenyl)pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These interactions suggest that this compound can modulate cellular energy metabolism and calcium signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of oxidative phosphorylation can lead to reduced ATP production, impacting cellular energy levels and metabolic activities . Additionally, its effect on calcium uptake can alter calcium signaling, which is crucial for various cellular processes such as muscle contraction, neurotransmitter release, and cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes involved in oxidative phosphorylation, thereby reducing ATP production . This inhibition may occur through direct binding to the enzyme’s active site or by altering the enzyme’s conformation. Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in energy metabolism and calcium signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can also result in persistent changes in cellular function, such as altered energy metabolism and calcium signaling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in energy metabolism and calcium signaling . Toxic or adverse effects may be observed at high doses, including cellular damage, disrupted metabolic activities, and impaired physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative phosphorylation and calcium signaling . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and calcium homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . The transport and distribution of this compound are crucial for its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(4-chlorophenyl)pyrazole typically involves the reaction of 4-chlorophenylhydrazine with 4-bromobutanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. This method also enhances the scalability of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(4-chlorophenyl)pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) under basic conditions.

Major Products Formed:

  • Oxidation: The major product is typically the corresponding carboxylic acid.

  • Reduction: The major product is the corresponding amine.

  • Substitution: The major product is the substituted pyrazole derivative.

Comparison with Similar Compounds

4-Bromo-1-(4-chlorophenyl)pyrazole is similar to other pyrazole derivatives, such as 4-bromo-1-(4-methylphenyl)pyrazole and 4-bromo-1-(4-nitrophenyl)pyrazole. its unique combination of bromine and chlorophenyl groups gives it distinct chemical and biological properties. These differences can affect its reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-bromo-1-(4-chlorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXBFJAPHHIBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-(4-chlorophenyl)pyrazole (834 mg, 4.67 mmol) in acetic acid (10 mL) is treated with bromine (0.26 mL, 5.08 mmol). After stirring for 18 h, the solution is diluted with 40 mL water, and satd. aq. NaHSO3 solution is added until the bromine color had dissipated. Then, solid sodium bicarbonate is added until a neutral pH is obtained. This mixture is extracted with ethyl acetate (2×50 mL), and the extracts are washed with brine, combined, dried over MgSO4, filtered and evaporated. The solid residue is recrystallized from cyclohexane to afford pure product, 4-bromo-1-(4-chlorophenyl)-pyrazole (797 mg, 3.10 mmol, 66%). m.p. 75-76° C. (cyclohexane), 1H NMR (300 MHz, CDCl3): δ 7.89 (1H, s), 7.66 (1H, s), 7.57 (2H, d, J=9.0 Hz), 7.41 (2H, d, J=9.0 Hz). MS (ES+): m/e 261 (26), 259 (100), 257 (77).
Quantity
834 mg
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reactant
Reaction Step One
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0.26 mL
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reactant
Reaction Step One
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10 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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